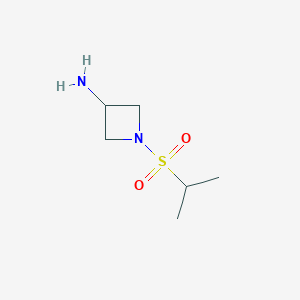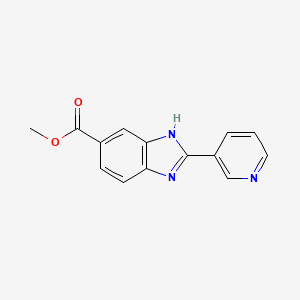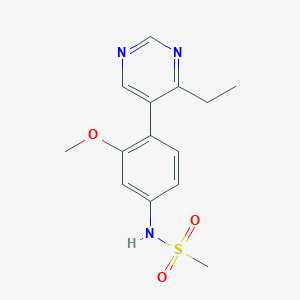
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features a cyano group, a chloro group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate typically involves the reaction of 3-chloro-6-cyano-2-oxopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:
3-chloro-6-cyano-2-oxopyrazine+ethyl bromoacetateK2CO3,acetoneEthyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Hydrolysis: Formation of 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetic acid.
Reduction: Formation of 2-(3-chloro-6-amino-2-oxopyrazin-1-yl)acetate.
科学的研究の応用
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can enhance its binding affinity to molecular targets, making it a potent compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3-chloro-6-cyano-2-oxopyridin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrimidin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of heterocyclic compounds and in the development of new pharmaceuticals.
特性
分子式 |
C9H8ClN3O3 |
|---|---|
分子量 |
241.63 g/mol |
IUPAC名 |
ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-7(14)5-13-6(3-11)4-12-8(10)9(13)15/h4H,2,5H2,1H3 |
InChIキー |
MAJCRFANKOMQFP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=CN=C(C1=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


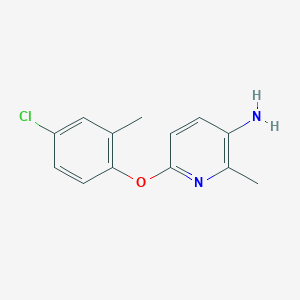
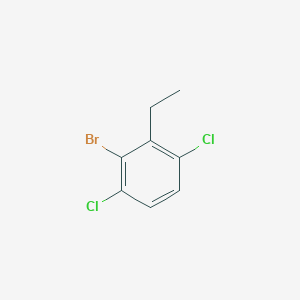
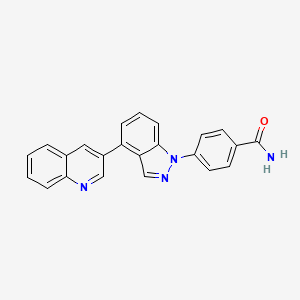



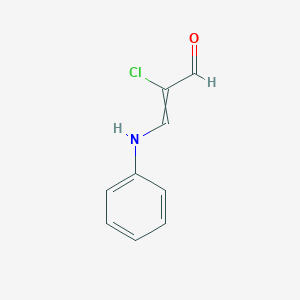
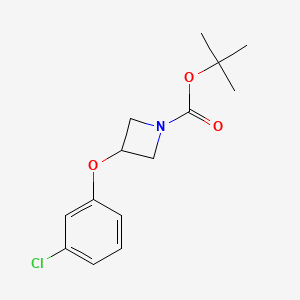
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)

